REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[ClH:18].[c:1]1([N:7]2[C:8](=[O:17])[CH:9]([C:14](=[O:15])[CH3:16])[C:10](=[O:13])[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[C:8](=[O:17])[CH2:9][C:10](=[O:13])[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Type
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product
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Smiles
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O=C1CCN(c2ccccc2)C(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |